Blumeatin
Overview
Description
Blumeatin is a naturally occurring flavonoid found in the sembung plant (Blumea balsamifera L.) . It is characterized by hydroxyl groups at positions C-3′ and 5′ and lacks a C2−C3 double bond . This compound is known for its antioxidant properties and has been the subject of various scientific studies due to its potential health benefits .
Mechanism of Action
Target of Action
Blumeatin, a plant flavonoid, primarily targets Xanthine Oxidase (XO) . XO is a multifunctional molybdoflavoprotein enzyme found in many mammalian tissues, particularly the intestine tract and liver . It plays a crucial role in the development of hyperuricemia by catalyzing the oxidation of hypoxanthine and xanthine to generate uric acid and reactive oxygen species .
Mode of Action
This compound interacts with XO via hydrogen bonds involving the main amino acid residues Thr1010, Val1011, Phe914, and Ala1078 . This interaction inhibits the activity of XO, thereby reducing the production of uric acid and reactive oxygen species .
Biochemical Pathways
By inhibiting XO, this compound affects the purine degradation pathway, which leads to a decrease in the production of uric acid . This can help alleviate the symptoms of hyperuricemia, a condition characterized by high levels of uric acid in the blood .
Pharmacokinetics
This compound exhibits favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. It has a high absorption profile in the human intestine (81.93%), suggesting good bioavailability .
Result of Action
The inhibition of XO by this compound leads to a decrease in uric acid production, which can help manage conditions like hyperuricemia and gout . Additionally, this compound has high radical scavenging activity due to its noncoplanarity and over twisted torsion angle (−94.64°) with respect to its flavanone skeleton . This suggests that this compound may also have antioxidant properties .
Biochemical Analysis
Biochemical Properties
Blumeatin has high radical scavenging activity due to its noncoplanarity and over twisted torsion angle (−94.64°) with respect to its flavanone skeleton . This suggests that there might be a correlation between antioxidant activity and planarity of this compound . A molecular docking study showed that Thr1010, Val1011, Phe914, and Ala1078 are the main amino acid residues participating in Xanthine Oxidase’s interaction with this compound via hydrogen bonds .
Cellular Effects
It is known that this compound has a high absorption profile in the human intestine (81.93%), and this plant flavonoid is not carcinogenic or mutagenic .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting Xanthine Oxidase, a key enzyme in the development of Hyperuricemia . It interacts with Xanthine Oxidase via hydrogen bonds with amino acid residues Thr1010, Val1011, Phe914, and Ala1078 .
Preparation Methods
Blumeatin can be extracted from Blumea balsamifera using various methods. The most common methods include steam distillation, simultaneous distillation and extraction, and CO2 supercritical extraction . These methods are used to extract the volatile constituents from the plant, which include this compound . Industrial production methods involve the use of chromatographic separation with polyamide as an adsorbent to increase the efficiency of flavone preparation and reduce costs .
Chemical Reactions Analysis
Blumeatin undergoes several types of chemical reactions, including oxidation and reduction. It has been shown to have high radical scavenging activity due to its noncoplanarity and over twisted torsion angle with respect to its flavanone skeleton . Common reagents used in these reactions include hydrogen peroxide and superoxide anion radicals . The major products formed from these reactions are reactive oxygen species such as superoxide anion radical and hydrogen peroxide .
Scientific Research Applications
Blumeatin has a wide range of scientific research applications. It has been studied for its antioxidant potential, hepatoprotective properties, and its ability to inhibit xanthine oxidase, which is a key drug target for the treatment of hyperuricemia . This compound has also been shown to have antimicrobial, anti-inflammatory, and antitumor activities . In addition, it has been used in the field of cosmetics due to its unique aromatic odor and burn treatment effects .
Comparison with Similar Compounds
Blumeatin is similar to other flavonoids such as quercetin and tamarixetin. it has a higher level of antioxidant activity compared to tamarixetin . This compound also possesses a number of biological properties, including superoxide radical scavenging, hepatoprotective, antioxidant, and antityrosinase activities . Other similar compounds include (2R,3S)-(−)-4’-O-methyldihydroquercetin and quercetin-3,3’,4’, which also have potent inhibitory activity .
This compound’s unique structure and high antioxidant activity make it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-11-5-12(19)16-13(20)7-14(22-15(16)6-11)8-2-9(17)4-10(18)3-8/h2-6,14,17-19H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYLMQKEGSQNGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=CC(=C3)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Blumeatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040316 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
118024-26-3 | |
Record name | Blumeatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040316 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 222 °C | |
Record name | Blumeatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040316 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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